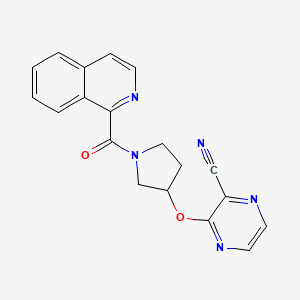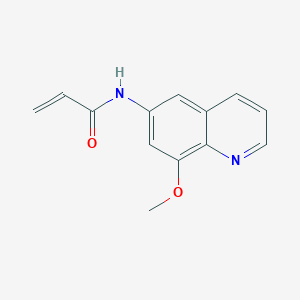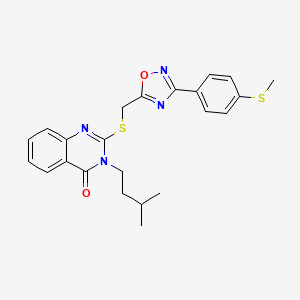
3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process starting from readily available starting materials. Here is an outline of a typical synthetic route:
Step 1: Formation of the Oxadiazole Ring
React 4-(methylthio)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Treat the acid chloride with hydrazine hydrate to form the hydrazide.
Cyclize the hydrazide with carbon disulfide (CS₂) in the presence of an alkali to form the oxadiazole ring.
Step 2: Synthesis of the Quinazolinone Core
React 2-aminobenzamide with isopentyl bromide in the presence of a base (e.g., potassium carbonate) to form 2-isopentyl-aminobenzamide.
Cyclize 2-isopentyl-aminobenzamide with carbon disulfide (CS₂) and potassium hydroxide (KOH) to form the quinazolinone core.
Step 3: Coupling the Oxadiazole and Quinazolinone
React the oxadiazole intermediate with the quinazolinone core using a suitable linker, such as a thioether, formed by reacting the oxadiazole with 2-isopentyl-2-((bromomethyl)thio)quinazolin-4(3H)-one in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
For industrial production, optimized conditions such as flow chemistry and scalable synthesis routes are employed. Catalysts and solvents are carefully chosen to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation Reactions
The compound can undergo oxidation at the sulfur atoms, forming sulfoxides and sulfones under controlled conditions with oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction Reactions
Reduction of the oxadiazole ring can be achieved using reducing agents like sodium borohydride (NaBH₄), leading to ring-opened products.
Substitution Reactions
The methylthio group can be substituted with various nucleophiles under basic conditions, providing access to a range of derivatives.
Common Reagents and Conditions
Oxidation: : H₂O₂, m-chloroperoxybenzoic acid (m-CPBA)
Reduction: : NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: : Nucleophiles such as amines, thiols, and alkoxides
Major Products
Sulfoxides and sulfones from oxidation
Ring-opened products from reduction
Various substituted derivatives from nucleophilic substitution
Scientific Research Applications
Chemistry
The unique structure of this compound makes it a valuable intermediate for synthesizing other complex molecules.
It can serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
The compound shows potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes.
It may serve as a probe molecule in biological assays.
Medicine
Research indicates potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
It may also serve as a scaffold for designing new therapeutic agents.
Industry
Used in material science for the development of new polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. The mechanism involves binding to active sites of enzymes or receptors, thereby modulating their activity. Key pathways involved include:
Inhibition of Enzymes: : The compound can inhibit enzyme activity by binding to the catalytic site, blocking substrate access.
Signal Transduction: : Modulates signal transduction pathways by interacting with receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: : Compounds with the quinazolinone core but lacking the oxadiazole moiety.
Oxadiazoles: : Compounds containing the oxadiazole ring but with different substituents.
Uniqueness
The combination of the quinazolinone core with the oxadiazole ring and the specific substituents provides this compound with unique reactivity and biological activity compared to other similar compounds. This structural uniqueness contributes to its broad range of applications and potential in scientific research.
Conclusion
The compound "3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" stands out due to its intricate structure and diverse potential applications. From synthetic chemistry to biomedical research, its unique properties make it a valuable molecule for exploration and development in various scientific fields.
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2/c1-15(2)12-13-27-22(28)18-6-4-5-7-19(18)24-23(27)31-14-20-25-21(26-29-20)16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRDRSVSMASNOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
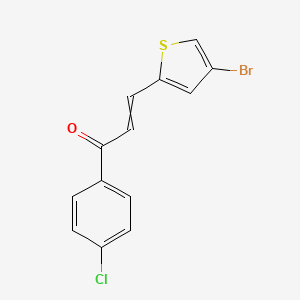
![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea](/img/structure/B2375333.png)
![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)
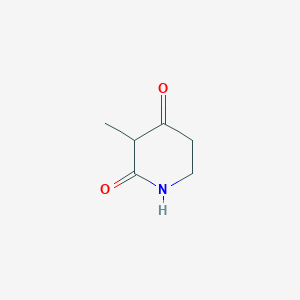
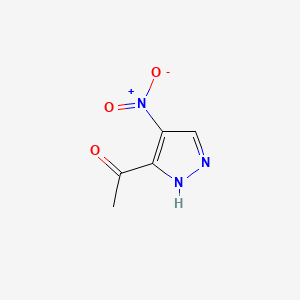
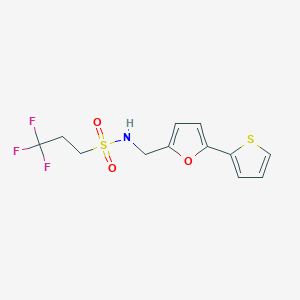
![ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)
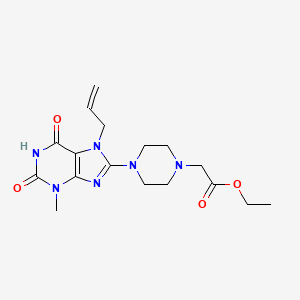
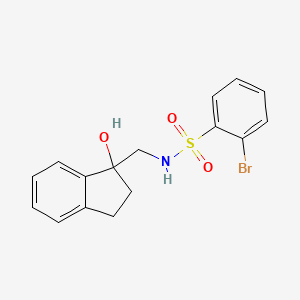
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)

